molecular formula C11H24N2 B3165603 N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine CAS No. 901586-05-8

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine

Cat. No.: B3165603
CAS No.: 901586-05-8
M. Wt: 184.32 g/mol
InChI Key: CDIYIMIGMJBGKD-UHFFFAOYSA-N
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Description

N-[(1-Ethylpiperidin-2-yl)methyl]propan-1-amine is a tertiary amine compound characterized by a propan-1-amine backbone linked to a substituted piperidine moiety. The piperidine ring is functionalized with an ethyl group at the 1-position and a methyl group at the 2-position, which connects to the propan-1-amine chain. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and conformational flexibility, which may influence its pharmacokinetic and pharmacodynamic behavior.

Properties

IUPAC Name

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-8-12-10-11-7-5-6-9-13(11)4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIYIMIGMJBGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCCN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine typically involves the reaction of 1-ethylpiperidine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include purification steps such as distillation or crystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(1-ethylpiperidin-2-yl)methyl]propan-1-one, while reduction may produce this compound .

Scientific Research Applications

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving neurotransmitter systems and receptor binding.

    Medicine: As a potential therapeutic agent in the treatment of neurological disorders.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .

Comparison with Similar Compounds

Analysis :

  • Synthesis yields for piperidine analogs range from 55–62%, suggesting feasible scalability for derivatives with moderate steric demand .

Aromatic/Heterocyclic Substituted Propan-1-amines

Compounds with aromatic or heterocyclic moieties exhibit distinct pharmacological profiles:

Compound Name Substituent Key Activity/Application Findings Reference
PF-04455242 Biphenylmethyl sulfonyl κ-opioid receptor (KOR) antagonist Selective KOR antagonist; in clinical trials for mood disorders
N-(3-[18F]Fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine Fluorobenzyl tetrazine Aβ plaque imaging agent Superior brain clearance (vs. [18F]F-537-Tz); higher imaging contrast
Cinacalcet Naphthyl-trifluoromethylphenyl Calcium-sensing receptor modulator Approved for hyperparathyroidism; MW: 357.41 g/mol

Analysis :

  • Bulky aromatic groups (e.g., biphenylmethyl in PF-04455242) enhance receptor selectivity but may reduce blood-brain barrier penetration compared to the target compound’s piperidine group .
  • Fluorine and tetrazine substituents () improve imaging agent clearance, suggesting that polar groups on the propan-1-amine backbone optimize pharmacokinetics .

Alkyl-Substituted Propan-1-amines

Alkyl chains influence solubility and metabolic stability:

Compound Name Substituent Key Property Reference
N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine Chloroethyl/isopropyl High reactivity (alkylating agent)
N-(2-Methylbenzyl)propan-1-amine Methylbenzyl Marketed compound; industrial use

Analysis :

  • Chloroethyl groups () introduce electrophilic reactivity, contrasting with the target compound’s non-reactive ethylpiperidine substituent.
  • Methylbenzyl substitution () increases hydrophobicity, which may limit aqueous solubility compared to piperidine derivatives.

Pharmacological Agents with Propan-1-amine Backbones

Compound Name Target/Application Clinical Status Findings Reference
BTRX-335140 KOR antagonist Clinical trials Medication-like duration of action; avoids long-lasting KOR blockade
(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine Hemiasterlin analog Preclinical 94% synthesis yield; tetrazole enhances metabolic stability

Analysis :

  • Tetrazole groups () improve metabolic stability via hydrogen bonding, a feature absent in the target compound.
  • KOR antagonists like BTRX-335140 highlight the importance of substituent bulkiness in achieving desirable pharmacokinetic profiles .

Biological Activity

N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.

  • Molecular Formula : C11H24N2
  • Molecular Weight : 200.33 g/mol
  • CAS Number : 901586-05-8

The compound features a piperidine ring, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems and receptors.

This compound primarily interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist . Its mechanism involves modulation of neurotransmitter release and receptor activity, influencing various physiological pathways:

  • Agonistic Activity : It may enhance the activity of certain receptors, leading to increased neurotransmitter release.
  • Antagonistic Activity : Conversely, it can inhibit receptor activity, reducing neurotransmitter effects.

This dual action makes it a candidate for therapeutic applications in neurological disorders and other conditions influenced by neurotransmitter systems.

Neurotransmitter Interactions

Research indicates that this compound interacts with several key neurotransmitter systems:

Neurotransmitter System Effect Reference
DopaminergicModulates dopamine release
SerotonergicInfluences serotonin levels
AdrenergicAffects norepinephrine activity

These interactions suggest potential therapeutic roles in treating conditions like depression, anxiety, and addiction.

Case Studies

  • Opioid Use Disorder (OUD) : In preclinical studies, this compound has shown promise in reducing opioid self-administration behaviors in animal models. This suggests potential use in combination therapies for OUD management .
  • Neurological Disorders : The compound has been investigated for its effects on pain management and its ability to modulate pain pathways without the severe side effects associated with traditional opioids.
  • Receptor Binding Studies : Binding affinity studies demonstrate that this compound exhibits selective binding to specific receptor subtypes, which could minimize side effects typically seen with broader-spectrum agents .

Applications in Medicine and Industry

The unique properties of this compound make it valuable in various domains:

Therapeutic Applications

  • Neurological Disorders : Potential treatment for conditions such as depression and anxiety through modulation of neurotransmitter systems.

Industrial Applications

  • Pharmaceutical Synthesis : Used as a building block for developing new pharmaceutical agents due to its unique structural properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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